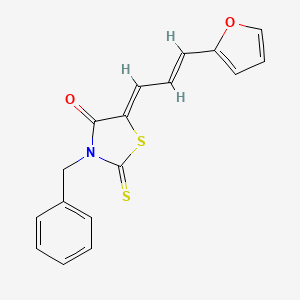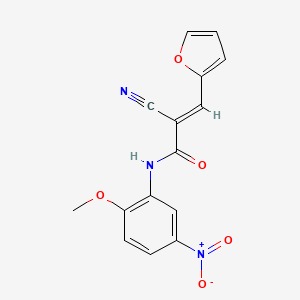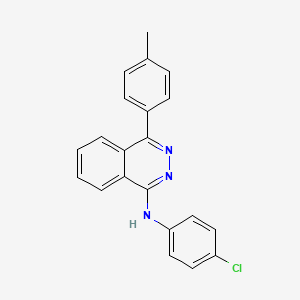![molecular formula C23H20Cl2N2O3S B11650930 2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11650930.png)
2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(3-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including pharmacology and biochemistry. This compound is known for its ability to inhibit specific ion channels, making it a valuable tool in scientific research.
Preparation Methods
The synthesis of 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(3-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.
Formation of the amide bond: The 4-chlorophenoxyacetic acid is then reacted with an amine to form the corresponding amide.
Cyclization: The amide is subjected to cyclization reactions to form the tetrahydrobenzothiophene ring.
Final coupling: The final step involves coupling the tetrahydrobenzothiophene derivative with 3-chlorophenylamine to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
Chemical Reactions Analysis
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(3-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and chlorophenoxy groups, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(3-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(3-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves the inhibition of ion channels, specifically TMEM206 . Upon activation at low pH, TMEM206 conducts chloride ions across plasma and vesicular membranes. This compound inhibits TMEM206-mediated currents, thereby affecting ion transport and cellular signaling . The inhibition is effective at low pH, making it a valuable tool for studying the role of TMEM206 in various physiological and pathological processes .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(3-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include:
- 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA)
- 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA)
- Flufenamic acid
These compounds share structural similarities and are also used as inhibitors of ion channels. 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(3-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique in its specific inhibition of TMEM206 at low pH, making it particularly useful for studying this ion channel .
Properties
Molecular Formula |
C23H20Cl2N2O3S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H20Cl2N2O3S/c24-14-8-10-17(11-9-14)30-13-20(28)27-23-21(18-6-1-2-7-19(18)31-23)22(29)26-16-5-3-4-15(25)12-16/h3-5,8-12H,1-2,6-7,13H2,(H,26,29)(H,27,28) |
InChI Key |
FJHLJDGNPHUXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B11650847.png)
![{2-methoxy-4-[(Z)-{1-[4-(methoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]phenoxy}acetic acid](/img/structure/B11650859.png)
![(6Z)-6-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650864.png)
![2-ethoxy-N-[(1E)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11650871.png)


![4-(2,3-dimethylphenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11650894.png)



![4-chloro-N-{6-methoxy-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11650916.png)
![3-Chloro-N-{2-[3-(3-chlorobenzamido)phenyl]-1,3-benzoxazol-6-YL}benzamide](/img/structure/B11650927.png)
![4-(2-phenylethyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11650928.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B11650936.png)
